Methyltetrazine-amino-PEG12-CH2CH2COONHS
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Overview
Description
Methyltetrazine-amino-PEG12-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a methyltetrazine group and an NHS ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates. This compound is widely used in bioconjugation and chemical labeling applications due to its versatility and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2COONHS is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the NHS ester group onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is functionalized with amino groups.
Methyltetrazine Introduction: The methyltetrazine group is introduced through a reaction with an appropriate precursor.
NHS Ester Formation: The NHS ester group is formed by reacting the PEGylated compound with N-hydroxysuccinimide (NHS) and a coupling agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2COONHS undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, amines, N-hydroxysuccinimide (NHS), coupling agents.
Conditions: Reactions are typically carried out in organic solvents under mild conditions to preserve the integrity of the functional groups.
Major Products
The major products formed from these reactions are stable bioconjugates, which are widely used in various scientific applications.
Scientific Research Applications
Methyltetrazine-amino-PEG12-CH2CH2COONHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial processes
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COONHS involves the formation of stable covalent bonds between the methyltetrazine group and carboxylic acids or activated esters, and between the NHS ester group and amines. These reactions result in the formation of stable bioconjugates, which can be used for various applications.
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG12-amine: A similar compound with a methyltetrazine group and an amine group.
Methyltetrazine-O-PEG12-amine HCl salt: Another similar compound used for chemical labeling and bioconjugation
Uniqueness
Methyltetrazine-amino-PEG12-CH2CH2COONHS is unique due to its heterobifunctional nature, allowing it to react with both carboxylic acids and amines. This versatility makes it highly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C42H66N6O17 |
---|---|
Molecular Weight |
927.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H66N6O17/c1-35-44-46-42(47-45-35)37-4-2-36(3-5-37)34-43-38(49)8-10-53-12-14-55-16-18-57-20-22-59-24-26-61-28-30-63-32-33-64-31-29-62-27-25-60-23-21-58-19-17-56-15-13-54-11-9-41(52)65-48-39(50)6-7-40(48)51/h2-5H,6-34H2,1H3,(H,43,49) |
InChI Key |
SOSDQTDNLHNXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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